
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (5-DMSMP) is an organic compound that has been studied for its potential applications in scientific research. It is a highly pure compound that is widely used in laboratory experiments, and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a wide range of scientific research applications, including the study of enzyme inhibition, protein folding, and drug-receptor interactions. It has also been used in the synthesis of other organic compounds, such as pyridines and quinolines. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of new drugs and drug analogs.
Wirkmechanismus
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound can interact with certain enzymes and proteins, resulting in inhibition or altered folding of the proteins. Additionally, it is believed that 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can interact with drug receptors, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in the biochemical pathways of cells. Additionally, it has been found to interact with certain drug receptors, leading to changes in their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is relatively easy to synthesize, making it an ideal compound for use in scientific research. However, the mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not yet fully understood, so its effects may not be fully predictable.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%. These include further investigation into its mechanism of action, as well as exploring its potential applications in drug design and development. Additionally, further research could be done on the biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%, as well as its potential toxicity. Finally, further research could be done on the synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%, in order to optimize the process and increase the purity of the final product.
Synthesemethoden
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized via a two-step method. First, 3-N,N-dimethylsulfamoylphenol is reacted with 2-methoxyphenol in aqueous acetic acid. The reaction is carried out at a temperature of 80-90°C for two hours. The resulting product is then purified by column chromatography and recrystallized from ethanol. The purity of the final product can be up to 95%.
Eigenschaften
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-6-4-5-11(9-13)12-7-8-15(20-3)14(17)10-12/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQROCHNDKNEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


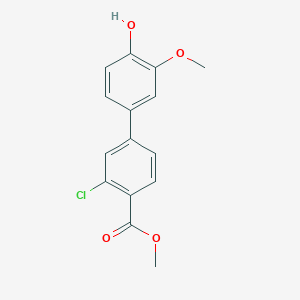
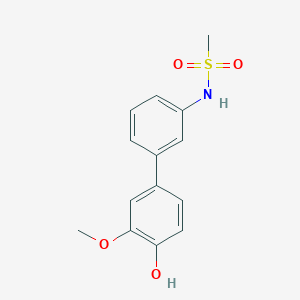
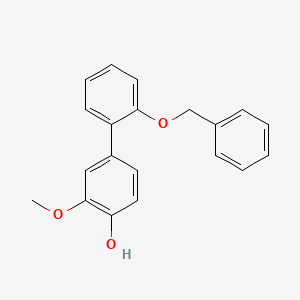

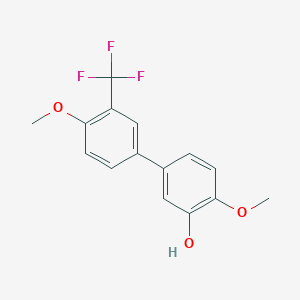
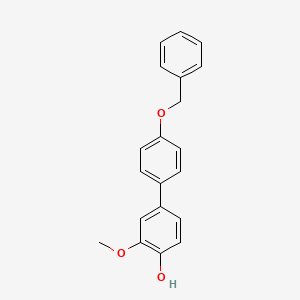
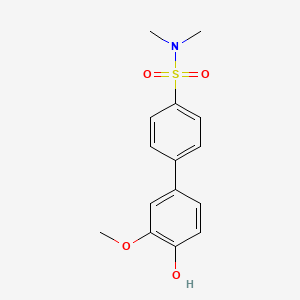
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)

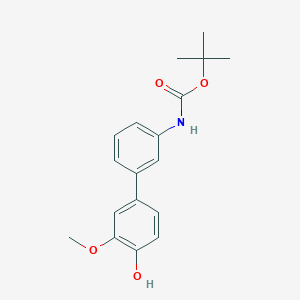
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)
![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)